Cas no 1710472-48-2 (4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine)

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a heterocyclic compound featuring a pteridine core with chloro and methyl substituents. This derivative is of interest in medicinal and organic chemistry due to its structural similarity to biologically active pteridines, which are often utilized as intermediates in pharmaceutical synthesis. The chloro group enhances reactivity for further functionalization, while the methyl substitution contributes to stability and lipophilicity. Its tetrahydropteridine scaffold makes it a potential precursor for enzyme inhibitors or ligands in biochemical studies. The compound is typically handled under controlled conditions due to its sensitivity. Its precise applications depend on further derivatization or incorporation into more complex molecular frameworks.
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine structure
1710472-48-2 structure
Product name:4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
CAS No:1710472-48-2
MF:C7H9ClN4
Molecular Weight:184.62615942955
CID:4612345

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
    • 4-chloro-8-methyl-6,7-dihydro-5H-pteridine
    • 4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
    • インチ: 1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3
    • InChIKey: AESPQAJLORDANT-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)N(C)CCN2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 41

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6474391-10.0g
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine
1710472-48-2 95.0%
10.0g
$4852.0 2025-03-15
Aaron
AR01DWIH-50mg
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
50mg
$386.00 2025-02-09
1PlusChem
1P01DWA5-100mg
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
100mg
$547.00 2024-06-19
Aaron
AR01DWIH-2.5g
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
2.5g
$3066.00 2025-02-09
1PlusChem
1P01DWA5-50mg
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
50mg
$375.00 2024-06-19
Aaron
AR01DWIH-250mg
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
250mg
$794.00 2025-02-09
Aaron
AR01DWIH-100mg
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%
100mg
$564.00 2025-02-09
Chemenu
CM467339-1g
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
1710472-48-2 95%+
1g
$605 2023-02-02
Enamine
EN300-6474391-0.1g
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine
1710472-48-2 95.0%
0.1g
$392.0 2025-03-15
Enamine
EN300-6474391-0.05g
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine
1710472-48-2 95.0%
0.05g
$262.0 2025-03-15

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine 関連文献

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridineに関する追加情報

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Comprehensive Overview

The compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS No. 1710472-48-2) is a structurally unique pteridine derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. Pteridines are a class of heterocyclic compounds characterized by a bicyclic structure consisting of two fused pyrimidine rings. The 4-chloro and 8-methyl substituents in this compound introduce distinct chemical properties and biological activities, making it a subject of interest for researchers exploring its potential applications in drug discovery and chemical synthesis.

Recent studies have highlighted the importance of pteridine derivatives in various biological processes. For instance, 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has been investigated for its role in modulating cellular signaling pathways and its potential as a lead compound in the development of anti-cancer agents. The tetrahydro form of the molecule suggests a reduced pteridine structure, which may enhance its bioavailability and pharmacokinetic properties compared to its fully oxidized counterparts.

One of the key aspects of this compound is its ability to interact with specific biological targets. Research has shown that 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine can inhibit certain enzymes involved in cell proliferation and survival pathways. This makes it a promising candidate for therapeutic interventions in diseases characterized by uncontrolled cell growth, such as various types of cancers. Moreover, the chlorine substituent at the 4-position introduces electronic effects that can modulate the compound's reactivity and binding affinity to protein targets.

The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine involves a series of carefully designed organic reactions. Starting from readily available pteridine precursors, chemists employ methods such as nucleophilic substitution and reduction to introduce the desired substituents. The methyl group at the 8-position is typically introduced through alkylation reactions or by utilizing methylating agents under controlled conditions. The chlorine substitution is achieved through halogenation techniques that ensure regioselectivity and high yields.

In terms of applications beyond drug discovery, 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has shown potential in chemical catalysis and materials science. Its unique electronic structure allows it to act as a catalyst in certain organic transformations or as a building block for constructing advanced materials with tailored properties. Researchers are actively exploring these avenues to unlock new functionalities for this compound.

From an environmental standpoint, understanding the degradation pathways and ecological impact of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is crucial for its safe use and disposal. Studies have indicated that the compound undergoes biodegradation under specific environmental conditions; however, further research is needed to assess its long-term effects on ecosystems.

In conclusion,4-Chloro-8-methyl-5

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